![molecular formula C10H10Br2N2O2S B239508 1-[(2,5-dibromophenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole](/img/structure/B239508.png)
1-[(2,5-dibromophenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2,5-dibromophenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole, commonly known as DBSI, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. DBSI is a sulfonamide-based compound that is synthesized through a multi-step process involving the reaction of 2,5-dibromobenzene with various reagents.
Mécanisme D'action
The mechanism of action of DBSI involves the inhibition of carbonic anhydrase IX (CAIX) through the formation of a covalent bond with the active site of the enzyme. This inhibition results in a decrease in the pH of cancer cells, leading to a reduction in tumor growth and metastasis. DBSI has also been shown to inhibit the activity of other carbonic anhydrase isoforms, as well as other enzymes involved in the regulation of pH.
Biochemical and Physiological Effects:
DBSI has been shown to have a range of biochemical and physiological effects, including the inhibition of CAIX activity, the reduction of tumor growth and metastasis, and the inhibition of inflammatory pathways. DBSI has also been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. However, further research is needed to fully understand the biochemical and physiological effects of DBSI.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of DBSI as a research tool is its potent inhibition of CAIX, making it a valuable tool in the study of cancer biology. DBSI also has anti-inflammatory and neuroprotective properties, making it a potential treatment for a range of diseases. However, the complex synthesis method of DBSI may limit its use in some lab experiments, and further research is needed to fully understand its potential applications.
Orientations Futures
There are several potential future directions for research involving DBSI. One area of interest is the development of DBSI analogs with improved potency and selectivity for CAIX inhibition. Another area of interest is the study of DBSI in combination with other cancer treatments, such as chemotherapy and radiation therapy. Additionally, further research is needed to fully understand the biochemical and physiological effects of DBSI, as well as its potential applications in the treatment of neurodegenerative diseases.
Méthodes De Synthèse
The synthesis of DBSI involves a multi-step process that starts with the reaction of 2,5-dibromobenzene with sodium hydride, followed by the addition of methyl iodide to form 1-(2,5-dibromophenyl)-2-methyl-4,5-dihydro-1H-imidazole. This intermediate is then reacted with p-toluenesulfonyl chloride to form the final product, 1-[(2,5-dibromophenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole. The synthesis of DBSI is a complex process that requires careful attention to detail and expertise in organic chemistry.
Applications De Recherche Scientifique
DBSI has shown great potential as a research tool in various scientific fields, including biochemistry, pharmacology, and neuroscience. DBSI is a potent inhibitor of carbonic anhydrase IX (CAIX), an enzyme that is overexpressed in many types of cancer cells. CAIX is involved in the regulation of pH in cancer cells, and its inhibition has been shown to reduce tumor growth and metastasis. DBSI has also been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
Propriétés
Formule moléculaire |
C10H10Br2N2O2S |
|---|---|
Poids moléculaire |
382.07 g/mol |
Nom IUPAC |
1-(2,5-dibromophenyl)sulfonyl-2-methyl-4,5-dihydroimidazole |
InChI |
InChI=1S/C10H10Br2N2O2S/c1-7-13-4-5-14(7)17(15,16)10-6-8(11)2-3-9(10)12/h2-3,6H,4-5H2,1H3 |
Clé InChI |
LQBNZVVGPQDNDV-UHFFFAOYSA-N |
SMILES |
CC1=NCCN1S(=O)(=O)C2=C(C=CC(=C2)Br)Br |
SMILES canonique |
CC1=NCCN1S(=O)(=O)C2=C(C=CC(=C2)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(9-Methyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-chloro-2,2-diphenylacetate](/img/structure/B239427.png)
![Methyl 2,3,6-trimethyl-4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl ether](/img/structure/B239428.png)
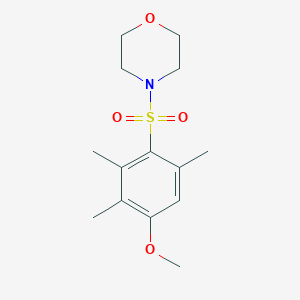

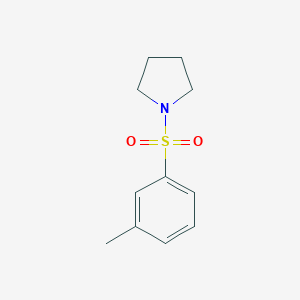


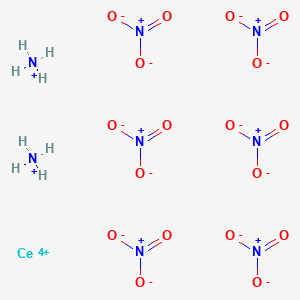

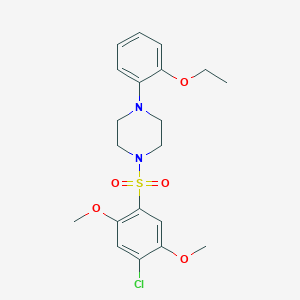
![1-[(4-Bromo-2,5-dimethoxyphenyl)sulfonyl]-4-(2-ethoxyphenyl)piperazine](/img/structure/B239463.png)
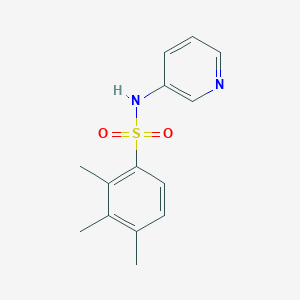
![1-[(5-chloro-2-methoxyphenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole](/img/structure/B239467.png)
